molecular formula C21H22FN5O B2912322 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide CAS No. 1021132-39-7

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide

Cat. No. B2912322
CAS RN: 1021132-39-7
M. Wt: 379.439
InChI Key: SNIFIEOJGWSDPW-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . Piperazine derivatives show a wide range of biological and pharmaceutical activity . This particular compound, 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide, is a novel inhibitor of equilibrative nucleoside transporters (ENTs), and it is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of piperazine derivatives has been the subject of numerous studies. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the specific compound and conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one method used in the synthesis of piperazine derivatives .

Advantages and Limitations for Lab Experiments

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. However, this compound also has certain limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide. One potential direction is to investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its potent antipsychotic, anxiolytic, and antidepressant effects, as well as its anti-inflammatory and anti-cancer properties, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide involves the reaction of N-phenylacetamide with 2-fluorophenyl-1H-imidazole-1-ethanol in the presence of piperazine and triethylamine. The reaction yields this compound as a white crystalline powder with a purity of over 95%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent antipsychotic, anxiolytic, and antidepressant effects. This compound has also been found to have anti-inflammatory, analgesic, and anti-cancer properties.

properties

IUPAC Name

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-18-8-4-5-9-19(18)27-11-10-23-21(27)26-14-12-25(13-15-26)16-20(28)24-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFIEOJGWSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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